molecular formula C₁₀H₁₁ClN₂O₂ B1663430 Monochlorobimane CAS No. 76421-73-3

Monochlorobimane

Cat. No.: B1663430
CAS No.: 76421-73-3
M. Wt: 226.66 g/mol
InChI Key: SUIPVTCEECPFIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Monochlorobimane is a non-fluorescent bimane compound that becomes fluorescent upon conjugation with thiols. It is widely used in biochemical research to measure glutathione levels in cells and tissues. The compound is cell-permeable and reacts readily with low molecular weight thiols, including glutathione, N-acetylcysteine, and mercaptopurine .

Mechanism of Action

Target of Action

Monochlorobimane (MCB) primarily targets glutathione (GSH) , a crucial antioxidant in cells . GSH plays a fundamental role in cellular redox buffering and is a common detoxification pathway for the excretion of xenobiotics .

Mode of Action

MCB is a non-fluorescent compound that becomes fluorescent upon reaction with a thiol group . It readily reacts with several low molecular weight thiols, including GSH, cysteine, N-acetylcysteine, mercaptopurine, peptides, and plasma thiols . The product of the reaction of MCB with GSH is the fluorescent conjugate GS–MCB .

Biochemical Pathways

MCB is used to visualize GSH levels in cells as it is quickly converted to a fluorescent GSH conjugate (GS–MCB) . The reaction of MCB with GSH is catalyzed by glutathione-S-transferases (GSTs), a family of enzymes that play a key role in cellular detoxification . The formation of the GS–MCB conjugate and its subsequent export from cells involve multidrug resistance proteins (Mrps), which are ATP-binding cassette transporters that act as ATP-driven export pumps for organic anions .

Pharmacokinetics

Upon application, MCB causes a concentration-dependent rapid decrease in the cellular GSH content . Simultaneously, a transient accumulation of GS–MCB in the cells is observed, followed by a rapid release of GS–MCB into the medium . The cellular accumulation and export of GS–MCB are likely mediated by Mrps .

Result of Action

The interaction of MCB with GSH results in the formation of the fluorescent conjugate GS–MCB, which can be detected and quantified . This allows for the visualization of GSH levels in cells . Due to its rapid export from cells, gs–mcb is only under well-defined conditions a reliable indicator of the cellular gsh concentration .

Action Environment

The action of MCB is influenced by environmental factors such as the concentration of MCB and the presence of Mrp inhibitors . For instance, the Mrp inhibitor MK571 can be used to maintain maximal GS–MCB levels in cells by lowering the export rate of GS–MCB .

Biochemical Analysis

Biochemical Properties

Monochlorobimane interacts with various enzymes and proteins, particularly glutathione-S-transferases (GSTs), which catalyze the reaction of this compound with glutathione (GSH) to form a fluorescent conjugate . This reaction is highly specific, making this compound a valuable tool for visualizing and quantifying GSH levels in cells .

Cellular Effects

This compound has significant effects on various types of cells. It enters cells and forms a fluorescent complex, allowing for the visualization and quantification of intracellular GSH . The fluorescence of this complex can be used as an indicator of the health of cells .

Molecular Mechanism

The mechanism of action of this compound involves its reaction with GSH, catalyzed by GSTs . This reaction results in the formation of a fluorescent GSH conjugate, which can be detected and quantified . This allows for the visualization of GSH levels in cells, providing insights into cellular health and function .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows a rapid decrease in the cellular GSH content, with a transient accumulation of the GSH conjugate in the cells observed within 5 minutes after application . This is followed by a rapid release of the conjugate into the medium .

Metabolic Pathways

This compound is involved in the glutathione-based detoxification pathway . It reacts with GSH to form a fluorescent conjugate, a reaction catalyzed by GSTs . This conjugate is then rapidly exported from cells, a process likely involving transporters of the family of multidrug resistance proteins (Mrps) .

Transport and Distribution

This compound is freely permeable across cellular membranes . After its reaction with GSH, the resulting conjugate is rapidly formed and subsequently exported . This export process likely involves Mrps, which act as ATP-driven export pumps for organic anions .

Subcellular Localization

The resulting conjugate is then rapidly exported, suggesting that this compound and its conjugate may be found in various subcellular locations depending on the timing of observation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Monochlorobimane can be synthesized through a series of chemical reactions involving the chlorination of bimane. The process typically involves the reaction of bimane with thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes, often using automated systems to ensure precision and safety. The reaction conditions are optimized to maximize yield and purity, and the product is purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Monochlorobimane primarily undergoes substitution reactions with thiols. It reacts with glutathione and other thiols to form fluorescent conjugates. This reaction is catalyzed by glutathione-S-transferases .

Common Reagents and Conditions:

    Reagents: Glutathione, N-acetylcysteine, mercaptopurine, peptides.

    Conditions: The reactions are typically carried out in aqueous solutions at physiological pH and temperature.

Major Products: The major product of the reaction between this compound and glutathione is the fluorescent glutathione-monochlorobimane conjugate, which can be easily detected and quantified using fluorescence spectroscopy .

Comparison with Similar Compounds

    Monobromobimane: Another bimane derivative that reacts with thiols to form fluorescent conjugates.

    Monoiodobimane: Similar to monochlorobimane but with an iodine atom instead of chlorine.

Uniqueness: this compound is unique due to its high specificity for thiols and its ability to form highly fluorescent conjugates. This makes it an excellent tool for detecting and quantifying glutathione and other thiols in biological samples .

Properties

IUPAC Name

7-(chloromethyl)-1,2,6-trimethylpyrazolo[1,2-a]pyrazole-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c1-5-7(3)12-8(4-11)6(2)10(15)13(12)9(5)14/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIPVTCEECPFIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=C(C(=O)N2C1=O)C)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90227249
Record name Monochlorobimane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90227249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76421-73-3
Record name Monochlorobimane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76421-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monochlorobimane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076421733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monochlorobimane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90227249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 76421-73-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Monochlorobimane
Reactant of Route 2
Monochlorobimane
Reactant of Route 3
Reactant of Route 3
Monochlorobimane
Reactant of Route 4
Monochlorobimane
Reactant of Route 5
Monochlorobimane
Reactant of Route 6
Monochlorobimane
Customer
Q & A

A: mBCl primarily reacts with glutathione (GSH), a tripeptide thiol found abundantly in cells. [, , , ] This reaction is catalyzed by glutathione S-transferases (GSTs), a family of detoxification enzymes. [, , , , , , , ]

A: mBCl reacts with GSH to form a fluorescent adduct called bimane-glutathione (Bm-SG). [, , , ] This adduct is then typically transported to the vacuole in plant cells or exported out of the cell in some bacteria. [, , ]

A: The formation of Bm-SG is accompanied by a significant increase in fluorescence. Researchers can exploit this property to quantify GSH levels and monitor its dynamics in cells using fluorescence microscopy or flow cytometry. [, , , , , , , ]

ANone: While mBCl is considered a specific probe for GSH, its reliability depends on various factors.

  • Species and cell type: mBCl shows high specificity for GSH in rodent cells but has a lower affinity for human GSTs, requiring higher concentrations for effective labeling. [, , , , ]
  • Presence of other thiols: mBCl can react with other thiols, albeit at a slower rate, potentially leading to background fluorescence. [, ]
  • Export of Bm-SG: The efflux of Bm-SG from cells can affect the correlation between fluorescence intensity and initial GSH levels. [, ]
  • GST isozyme activity: The rate of mBCl conjugation with GSH varies depending on the specific GST isozyme present in the cell type. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.